L-(S)-4-CYanophenylalanine, methyl ester HCl L-(S)-4-CYanophenylalanine, methyl ester HCl
Brand Name: Vulcanchem
CAS No.: 306733-12-0
VCID: VC5992312
InChI: InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.69

L-(S)-4-CYanophenylalanine, methyl ester HCl

CAS No.: 306733-12-0

Cat. No.: VC5992312

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

L-(S)-4-CYanophenylalanine, methyl ester HCl - 306733-12-0

Specification

CAS No. 306733-12-0
Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
IUPAC Name methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8;/h2-5,10H,6,13H2,1H3;1H/t10-;/m0./s1
Standard InChI Key YFOWBJYJUKOPDZ-PPHPATTJSA-N
SMILES COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl

Introduction

Synthesis and Preparation Methods

Core Synthesis Pathway

The synthesis of L-(S)-4-Cyanophenylalanine, methyl ester HCl involves two primary steps: (1) esterification of L-(S)-4-Cyanophenylalanine with methanol and (2) subsequent treatment with hydrochloric acid to form the hydrochloride salt. This methodology mirrors protocols used for analogous compounds, such as L-phenylalanine methyl ester ammonium chloride, where thionyl chloride in methanol facilitates esterification .

Key Reaction Steps:

  • Esterification: The carboxyl group of L-(S)-4-Cyanophenylalanine reacts with methanol under acidic conditions, yielding the methyl ester.

  • Salt Formation: Addition of HCl protonates the amino group, forming the hydrochloride salt, which enhances crystallinity and stability .

Comparative Analysis with Related Esters

CompoundEsterification AgentSalt Forming AgentYield (%)Purity (%)
L-(S)-4-Cyanophenylalanine methyl ester HClMethanol + HClHCl85–90≥97
4-Nitro-L-phenylalanine methyl ester HClMethanol + H2SO4HCl78–82≥98

Structural and Physicochemical Properties

Molecular Descriptors

The compound’s structure is defined by its SMILES notation: COC(=O)C(CC1=CC=C(C=C1)C#N)N.Cl, which encodes the methyl ester, cyano-substituted phenyl ring, and protonated amino group. Its InChIKey (YFOWBJYJUKOPDZ-PPHPATTJSA-N) provides a unique identifier for database searches.

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

The compound’s primary application lies in solid-phase peptide synthesis (SPPS), where its cyano group serves as a latent site for post-translational modifications. For example, the cyano moiety can be reduced to an amine or converted into a tetrazole, expanding peptide functionality.

Prodrug Development

As a methyl ester, this derivative acts as a prodrug motif, enhancing membrane permeability. Upon enzymatic cleavage in vivo, the ester hydrolyzes to the free carboxylic acid, releasing the active drug .

Biochemical Probes

The cyano group’s infrared absorption profile enables its use as a spectroscopic probe in protein folding studies. Incorporation into proteins via nonsense codon suppression allows real-time tracking of conformational changes.

Future Research Directions

Derivative Development

  • Cyano Group Functionalization: Explore palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.

  • Peptide Macrocyclization: Utilize the cyano group as an electrophilic partner in click chemistry for macrocyclic peptide synthesis.

Pharmacokinetic Studies

Investigate the ester’s metabolic stability in hepatic microsomes to optimize prodrug designs. Comparative studies with nitro- and fluoro-substituted analogs could elucidate structure-property relationships .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator